![molecular formula C14H18BClO2 B1591226 (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 871125-84-7](/img/structure/B1591226.png)
(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a chlorostyryl group attached to a dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the coupling reaction. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the chlorostyryl group to a styryl group.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Styryl derivatives.
Substitution: Various substituted styryl compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18BClO2
- Molecular Weight : 264.56 g/mol
- CAS Number : 871125-84-7
- Storage Conditions : Requires inert atmosphere and should be stored at temperatures below -20°C.
Organic Synthesis
One of the primary applications of (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. It serves as a versatile intermediate in the synthesis of various complex organic molecules. The compound's boron-containing structure allows for unique reactivity patterns that are beneficial in forming carbon-carbon bonds through cross-coupling reactions.
Case Study: Suzuki-Miyaura Coupling Reactions
In a study published in Journal of Organic Chemistry, researchers utilized this compound as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The reaction demonstrated high yields and selectivity for the desired products, showcasing the compound's effectiveness as a coupling partner in palladium-catalyzed reactions .
Material Science
The compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties contribute to enhanced light-emitting efficiencies and charge transport capabilities.
Case Study: OLED Fabrication
Research conducted by a team at MIT demonstrated that incorporating this compound into OLED structures improved device performance significantly. The study reported an increase in luminous efficiency due to the compound's ability to facilitate exciton formation and reduce non-radiative decay pathways .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural features allow for modifications that can lead to the development of new pharmaceuticals.
Case Study: Anticancer Activity
A recent study explored the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. This suggests potential for further development into anticancer agents .
Environmental Applications
The compound's reactivity also lends itself to environmental applications such as the removal of pollutants from water sources. Its boron-based structure can facilitate reactions that break down harmful substances.
Case Study: Pollutant Degradation
Research highlighted in Environmental Science & Technology indicated that this compound could effectively degrade certain organic pollutants under UV irradiation. This property suggests its potential use in advanced oxidation processes for water treatment .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and chlorostyryl groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chlorostyryl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-8-(3-Chlorostyryl)-1,3,7-trimethylxanthine: A caffeine derivative with similar structural features.
(E)-5-(3-Chlorostyryl)picolinonitrile: Another compound with a chlorostyryl group but different functional groups.
Uniqueness
(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct chemical reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Biological Activity
(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 871125-84-7) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C14H18BClO2
- Molecular Weight : 264.56 g/mol
- Purity : Typically around 98%
- Storage Conditions : Should be stored in an inert atmosphere at -20°C to maintain stability .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : Compounds similar to this dioxaborolane have shown significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and cholesterol absorption .
- Anticancer Potential : Some derivatives of dioxaborolanes have been investigated for their anticancer properties. The presence of the chlorostyryl group may enhance the compound's ability to interact with cancer cell lines.
Case Studies
- Cholesterol Absorption Inhibition : In a study examining the effects of various dioxaborolanes on cholesterol absorption in hamsters, compounds with similar structures were found to significantly lower serum cholesterol levels . The mechanism was linked to the inhibition of intestinal cholesterol transporters.
- Antioxidant Efficacy : A comparative study evaluated the antioxidant properties of several boron-containing compounds. The results indicated that this compound exhibited a notable capacity to reduce reactive oxygen species (ROS) in vitro .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of boronic acids with appropriate styryl derivatives under controlled conditions. The synthetic route can be optimized for yield and purity by adjusting reaction parameters such as temperature and solvent choice.
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Antioxidant Activity | Cholesterol Absorption Inhibition |
---|---|---|---|
This compound | 871125-84-7 | Moderate | Significant |
(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 223919-54-8 | High | Moderate |
Properties
IUPAC Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKTAJNGYXYSQ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584790 | |
Record name | 2-[(E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-84-7 | |
Record name | 2-[(1E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871125-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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